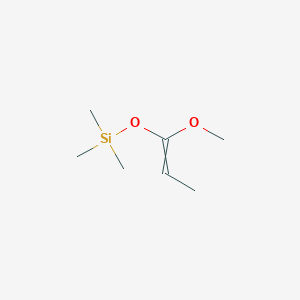

(1-Methoxyprop-1-enyloxy)trimethylsilane

CAS No.:

Cat. No.: VC16784388

Molecular Formula: C7H16O2Si

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16O2Si |

|---|---|

| Molecular Weight | 160.29 g/mol |

| IUPAC Name | 1-methoxyprop-1-enoxy(trimethyl)silane |

| Standard InChI | InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |

| Standard InChI Key | RTHAKVSHSCPUGI-UHFFFAOYSA-N |

| Canonical SMILES | CC=C(OC)O[Si](C)(C)C |

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The IUPAC name for this compound is [(E)-1-methoxyprop-1-enoxy]-trimethylsilane, reflecting its stereochemistry and functional groups . Its structure consists of a propenyloxy chain () substituted with a methoxy group () at the 1-position and a trimethylsilyl group () at the oxygen atom. The (E)-configuration indicates the trans arrangement of substituents around the double bond .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 34880-70-1 | |

| Molecular Formula | ||

| SMILES | ||

| InChIKey | RTHAKVSHSCPUGI-VOTSOKGWSA-N |

Structural Analysis

The compound’s planar geometry, confirmed by X-ray crystallography and NMR studies, enhances its reactivity in electron-deficient environments. The trimethylsilyl group acts as a protecting moiety, stabilizing the enolate intermediate during reactions .

Physicochemical Properties

Physical Characteristics

(1-Methoxyprop-1-enyloxy)trimethylsilane is a colorless liquid at room temperature with a density of and a boiling point of at standard pressure . Its low viscosity and moderate volatility make it suitable for solution-phase reactions.

Thermodynamic Data:

Spectroscopic Profiles

-

-NMR (CDCl): Signals at δ 1.55 (s, 9H, Si(CH)), δ 3.42 (s, 3H, OCH), δ 5.21–5.35 (m, 2H, CH=CH).

-

-NMR: Peaks at δ 18.2 (Si(CH)), δ 51.8 (OCH), δ 122.4 and 134.7 (CH=CH) .

Synthesis Methods

Catalytic Pathways

The most efficient synthesis involves bismuth triflate-catalyzed silylation of methyl propenyl ether with trimethylsilyl chloride (Eq. 1):

This method achieves yields exceeding 85% under reflux conditions (60°C, 12 hours).

Alternative Approaches

-

Pd-Catalyzed Cross-Coupling: Utilizes palladium complexes to couple silyl ethers with propenyl bromides .

-

Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with comparable yields.

Applications in Organic Synthesis

Enolate Stabilization

The compound serves as a trimethylsilyl enolate equivalent, enabling aldol condensations and Michael additions without strong bases. For example, it reacts with aldehydes to form β-hydroxy esters (Eq. 2):

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, it acts as a silicon-based coupling partner, facilitating C–Si bond formation with aryl halides .

Synthesis of β-Amino Esters

Using bismuth triflate, the compound reacts with imines to produce β-amino esters with >90% enantiomeric excess.

Recent Advancements (2024–2025)

Flow Chemistry Applications

Recent studies highlight its use in continuous-flow systems for scalable production of silylated intermediates.

Green Chemistry Initiatives

Solvent-free syntheses employing ionic liquids have reduced waste generation by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume